(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Description
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (enone) system. Its molecular structure (Fig. 1) features:
- Substituents: A 2,5-dimethoxyphenyl group (electron-donating) at the carbonyl end and a 3-nitrophenyl group (electron-withdrawing) at the opposite end.
- Crystallography: Single-crystal X-ray diffraction (SC-XRD) studies reveal a planar enone system (C1–C2–C3–O1) with a dihedral angle of 0.8° between the aromatic rings. The crystal packing is stabilized by weak C–H···O hydrogen bonds (C8–H8···O3, 2.66 Å) and π–π interactions (centroid-centroid distance: 3.77 Å) .
- Key Data: Space group: Monoclinic $ P2_1/c $ $ R $-factor: 0.048 Mean σ(C–C): 0.002 Å .
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-14-7-9-17(23-2)15(11-14)16(19)8-6-12-4-3-5-13(10-12)18(20)21/h3-11H,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAWNBJDXKMYEK-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound with significant biological activity. Its unique structure, characterized by two aromatic rings connected by a conjugated double bond, has been linked to various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
- Molecular Formula : C17H15NO5
- Molecular Weight : 313.3 g/mol
- CAS Number : 1365644-00-3
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy.
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines. It induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study demonstrated that this chalcone significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of treatment .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 12 | 48 hours |
| HeLa | 15 | 48 hours |
| A549 | 20 | 48 hours |
Antimicrobial Activity
The compound has shown promising results against various microbial strains.
- Bacterial Inhibition : It was effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound also demonstrated antifungal properties against Candida albicans.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases.
- DPPH Assay : The compound exhibited a significant free radical scavenging activity with an IC50 value of 30 µg/mL.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 30 |
| ABTS | 25 |
Structure-Activity Relationship (SAR)
The biological activity of chalcones is often influenced by the substituents on the aromatic rings. In this case:
- The presence of methoxy groups enhances lipophilicity and bioavailability.
- The nitro group contributes to increased electron affinity, which may enhance its reactivity towards biological targets.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The compound’s analogs vary in substituent groups, influencing electronic properties and intermolecular interactions:
Crystallographic and Hydrogen Bonding Differences
Electronic and Reactivity Profiles
- Electron Density :
- UV-Vis Absorption :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
